molecular formula C18H20N6O2 B2647693 6-[4-(Dimethylamino)phenyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 949283-58-3

6-[4-(Dimethylamino)phenyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2647693
CAS No.: 949283-58-3
M. Wt: 352.398
InChI Key: HFOPCZGRESBGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains a purine imidazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a dimethylamino phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions . For instance, a related compound was synthesized through spectral characterization and the use of density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and proton nuclear magnetic resonance (1H NMR) . These techniques can provide information about the electronic, structural, and photophysical properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve changes in their electronic and structural properties . These changes can affect the compound’s reactivity and photophysical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using DFT and TD-DFT . These analyses can provide information about the compound’s Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), charge distribution, Nonlinear Optics (NLO), and stability .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological receptors . For example, a related compound was found to have enhanced activity with the tropomyosin-related kinase B (TrkB) receptor .

Future Directions

Future research could focus on further optimizing the properties of similar compounds for specific applications . For example, one study focused on optimizing a related compound for use in treating various neurological disorders .

Properties

IUPAC Name

6-[4-(dimethylamino)phenyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-10-11(2)24-14-15(22(5)18(26)20-16(14)25)19-17(24)23(10)13-8-6-12(7-9-13)21(3)4/h6-9H,1-5H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOPCZGRESBGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)N(C)C)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.